



# Technical Support Center: AL002 Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals examining the outcomes of the **AL002** Phase 2 (INVOKE-2) clinical trial.

# Frequently Asked Questions (FAQs) Q1: What was the primary reason for the failure of the AL002 Phase 2 (INVOKE-2) clinical trial?

The **AL002** Phase 2 INVOKE-2 trial failed because it did not meet its primary endpoint. Specifically, **AL002** did not demonstrate a statistically significant slowing of clinical progression in patients with early Alzheimer's disease compared to placebo.[1][2][3]

The primary efficacy measure was the change in the Clinical Dementia Rating Sum of Boxes (CDR®-SB) score.[2][4] In addition to failing the primary endpoint, the trial also showed no therapeutic benefit on key secondary endpoints, which included other clinical, functional, and biomarker outcomes.[1][2][5] Imaging data from amyloid PET scans also found no treatment-related reduction in brain amyloid levels.[3][4][6]

Table 1: Summary of Key Efficacy and Biomarker Endpoints



| <b>Endpoint Category</b>  | Specific Endpoint                               | Result                                                     |
|---------------------------|-------------------------------------------------|------------------------------------------------------------|
| Primary Clinical Endpoint | Clinical Dementia Rating Sum of Boxes (CDR®-SB) | No significant slowing of disease progression.             |
| Secondary Endpoints       | Clinical and Functional Outcomes                | No treatment effects favored AL002.                        |
| Biomarker Endpoints       | Alzheimer's Fluid Biomarkers                    | No significant effects favoring AL002.[3]                  |
| Imaging Endpoints         | Amyloid PET Imaging                             | No treatment-related reduction in brain amyloid levels.[3] |

# Q2: What was the intended mechanism of action for AL002, and what is the underlying signaling pathway?

**AL002** is a humanized monoclonal IgG1 antibody designed to function as an agonist for the Triggering Receptor Expressed on Myeloid cells-2 (TREM2).[1][7][8] TREM2 is a receptor located on the surface of microglia, the primary immune cells of the brain.[9][10] In Alzheimer's disease, genetic variants that impair TREM2 function are associated with a significantly increased risk of developing the disease.[7][9]

The therapeutic hypothesis was that by activating TREM2, **AL002** would stimulate microglial cells to enhance their protective functions. These functions include promoting microglial proliferation and survival, and increasing the phagocytosis (clearance) of pathological proteins such as amyloid- $\beta$  (A $\beta$ ) oligomers and plaques.[8][11][12]

The activation of TREM2 initiates a downstream signaling cascade. Upon binding to a ligand or an agonist antibody like **AL002**, TREM2 associates with the adaptor protein DAP12. This leads to the phosphorylation of ITAM motifs on DAP12, which in turn recruits and activates Spleen Tyrosine Kinase (Syk). Activated Syk initiates further downstream signaling, including the PI3K/Akt pathway, to modulate microglial function.[11][12]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. trial.medpath.com [trial.medpath.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Alector stock drops after Alzheimer's drug fails in Phase II trial [clinicaltrialsarena.com]
- 4. Alector Shares AL002 Phase 2 Study Results and Company Updates [synapse.patsnap.com]
- 5. Alector Announces Results from AL002 INVOKE-2 Phase 2 Trial in Individuals with Early Alzheimer's Disease and Provides Business Update | Alector [investors.alector.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical and first-in-human evaluation of AL002, a novel TREM2 agonistic antibody for Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering TREM2's role in Alzheimer's disease. | Revvity [revvity.com]
- 10. optoceutics.com [optoceutics.com]
- 11. Frontiers | The potential and challenges of TREM2-targeted therapy in Alzheimer's disease: insights from the INVOKE-2 study [frontiersin.org]
- 12. Frontiers | The role of TREM2 in Alzheimer's disease: from the perspective of Tau [frontiersin.org]
- To cite this document: BenchChem. [Technical Support Center: AL002 Clinical Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613663#why-did-the-al002-phase-2-clinical-trial-fail]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com